molecular formula C9H9FN4O B1461489 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole CAS No. 1094350-33-0

5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole

Cat. No.: B1461489
CAS No.: 1094350-33-0
M. Wt: 208.19 g/mol
InChI Key: CFQSXASUIQNGGH-UHFFFAOYSA-N
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Description

5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is a synthetic tetrazole derivative designed for investigative applications in medicinal chemistry and drug discovery. The tetrazole scaffold is a well-established bioisostere for carboxylic acids and cis-amide bonds, offering improved metabolic stability and favorable lipophilicity, which can enhance membrane penetration in biological assays . This specific compound features a 3-fluoro-4-methoxyphenyl group, a motif frequently explored in the development of pharmacologically active molecules. Tetrazole derivatives similar to this compound have demonstrated significant potential in infectious disease research, particularly as selective antitubercular agents against both standard and multidrug-resistant strains of Mycobacterium tuberculosis . The structural synergy between the tetrazole ring and substituted phenyl groups is a common strategy in the design of novel antimitotic agents for oncology research, with some analogs functioning as potent tubulin polymerization inhibitors that target the colchicine binding site . Furthermore, the incorporation of fluorine atoms is a standard medicinal chemistry tactic to modulate a compound's electronic properties, membrane permeability, and metabolic profile. Researchers can utilize this compound as a key intermediate or final product for screening against a broad panel of biological targets, or as a model structure for further structure-activity relationship (SAR) studies to optimize potency and selectivity .

Properties

IUPAC Name

5-[(3-fluoro-4-methoxyphenyl)methyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4O/c1-15-8-3-2-6(4-7(8)10)5-9-11-13-14-12-9/h2-4H,5H2,1H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQSXASUIQNGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NNN=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multi-Component Condensation Reactions

A highly efficient and eco-friendly approach to synthesize 5-substituted 1H-tetrazoles, including derivatives similar to 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole, is the one-pot multi-component condensation reaction. This method involves the simultaneous reaction of aromatic aldehydes (such as 3-fluoro-4-methoxybenzaldehyde), malononitrile, and sodium azide under solvent-free or neat conditions without catalysts.

  • Mechanism : The aldehyde reacts with malononitrile via Knoevenagel condensation to form an acrylonitrile intermediate, which then undergoes a 1,3-dipolar cycloaddition with sodium azide to form the tetrazole ring.
  • Conditions : Solvent-free, catalyst-free, or with mild catalysts; sometimes assisted by microwave or ultrasonic irradiation to enhance reaction rates.
  • Yields : Spectacular yields were reported under optimized conditions, emphasizing the method's efficiency and green chemistry credentials.
  • Advantages : High atom economy, reduced waste, and simplified purification steps.
Parameter Details
Reactants 3-fluoro-4-methoxybenzaldehyde, malononitrile, sodium azide
Catalyst None or mild catalysts (Fe3O4 nanoparticles, others)
Solvent Neat (solvent-free) or minimal solvent
Temperature Ambient to moderate; microwave-assisted options available
Reaction Time Shortened with microwave/ultrasound
Yield High (often >80%)
Environmental Impact Low; green chemistry approach

This method was demonstrated in recent studies to be effective for various aromatic aldehydes bearing electron-donating groups such as methoxy and fluoro substituents, which are relevant to the target compound.

Catalytic [3+2] Cycloaddition of Sodium Azide to Nitriles

Another prominent method involves the direct [3+2] cycloaddition of sodium azide with nitriles catalyzed by transition metal complexes, notably cobalt(II) complexes.

  • Procedure : The nitrile precursor, such as (3-fluoro-4-methoxyphenyl)methyl nitrile, is reacted with sodium azide in the presence of a cobalt(II) catalyst in DMSO at elevated temperatures (~110 °C) for extended periods (12 hours).
  • Workup : After completion, acidification and extraction steps are used to isolate the tetrazole product, which is then purified by column chromatography.
  • Characterization : Products are confirmed by ^1H and ^13C NMR spectroscopy.
  • Advantages : High regioselectivity, mild reaction conditions, and broad substrate scope.
Parameter Details
Reactants (3-fluoro-4-methoxyphenyl)methyl nitrile, sodium azide
Catalyst Cobalt(II) complex (1 mol %)
Solvent DMSO
Temperature 110 °C
Reaction Time 12 hours
Workup Acidification, ethyl acetate extraction
Purification Silica gel column chromatography
Yield Moderate to high

This catalytic approach offers a straightforward route to 5-substituted tetrazoles with good yields and purity, suitable for scale-up and further functionalization.

Multicomponent Reactions (MCRs) Involving Azides

Multicomponent reactions (MCRs) are valuable for constructing tetrazole derivatives efficiently by combining three or more reactants in a single synthetic operation.

  • Typical MCRs : Involve aromatic aldehydes, malononitrile or other active methylene compounds, and sodium azide.
  • Advantages : High atom economy, convergence, and the ability to rapidly generate diverse tetrazole libraries.
  • Applications : Useful for medicinal chemistry and high-throughput screening libraries.

The synthesis of tetrazoles via MCRs has been extensively reviewed, highlighting the importance of reaction conditions, catalyst choice, and substrate scope to optimize yields and selectivity.

Thiourea Derivative Route with Sodium Azide

An alternative synthetic pathway involves the conversion of thiourea derivatives bearing halogenated and methoxyphenyl groups into tetrazole derivatives by treatment with sodium azide in polar aprotic solvents such as DMF.

  • Procedure : The thiourea derivative is suspended with sodium azide and mercury(II) chloride in dried DMF, with triethylamine added to promote the reaction at room temperature.
  • Reaction Time : Up to 6 hours or until completion monitored by TLC.
  • Workup : Filtration, washing with chloroform, aqueous dilution, and extraction.
  • Yields : Moderate to good yields depending on substituents.
  • Notes : Mercury salts are used cautiously due to toxicity; alternative catalysts are under investigation.

This method is applicable for halogenated methoxyphenyl tetrazoles and may be adapted for the fluoro-methoxyphenyl substituted target compound.

Palladium-Catalyzed Cross-Coupling and Direct Arylation

For derivatives requiring aryl substitution on the tetrazole ring, palladium-catalyzed cross-coupling reactions such as Suzuki coupling or direct arylation have been employed.

  • Starting Materials : 5-bromotetrazoles or 1-aryl substituted tetrazoles.
  • Catalysts : Pd(PPh3)4, Pd(OAc)2 with CuI and phosphine ligands.
  • Conditions : Reflux in toluene or acetonitrile with bases like Na2CO3 or CsCO3.
  • Yields : Variable, depending on substrate and reaction conditions.
  • Applications : Enables the synthesis of complex 5-substituted tetrazoles with diverse aryl groups, including methoxy and fluoro substituents.

This approach is more suitable for late-stage functionalization and library synthesis rather than initial tetrazole ring formation.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
One-Pot Multi-Component Condensation Solvent-free, catalyst-free, Knoevenagel + cycloaddition High yield, green chemistry Requires aldehyde and malononitrile substrates
Catalytic [3+2] Cycloaddition Cobalt(II) catalysis, nitrile + sodium azide High regioselectivity, broad scope Elevated temperature, long reaction time
Multicomponent Reactions (MCRs) Multiple reactants in one pot Efficient library synthesis Optimization needed for each substrate set
Thiourea Derivative Route Thiourea + sodium azide in DMF with HgCl2 Moderate yields, mild conditions Use of toxic mercury salts
Pd-Catalyzed Cross-Coupling Suzuki or direct arylation on bromotetrazoles Enables complex aryl substitutions Requires pre-functionalized substrates

Chemical Reactions Analysis

Types of Reactions

5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit antimicrobial properties. Studies have shown that 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole can inhibit the growth of various bacterial strains. The presence of the fluorine and methoxy groups enhances its bioactivity and selectivity against specific pathogens .

Anticancer Properties
Recent investigations have focused on the potential anticancer effects of tetrazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific signaling pathways. The structural modifications provided by the fluorine and methoxy groups are believed to contribute to its efficacy .

Drug Development
The compound serves as a scaffold for synthesizing new pharmaceuticals. Its ability to form stable complexes with biological targets makes it a valuable candidate for drug design. Researchers are exploring its use in developing novel therapeutics for conditions such as hypertension and cancer .

Agricultural Chemistry

Pesticide Development
this compound has been investigated for its potential as a pesticide or herbicide. Its chemical structure allows for interactions with plant metabolism pathways, potentially leading to the development of effective agricultural chemicals that can control pests while minimizing environmental impact .

Materials Science

Chemical Intermediate
In materials science, this compound acts as an intermediate in synthesizing other functional materials. Its unique properties enable the production of polymers and coatings with enhanced thermal stability and mechanical strength .

Nanotechnology Applications
The compound's ability to form stable complexes with metal ions has led to its exploration in nanotechnology. It is being studied for use in creating nanomaterials that can be applied in electronics and photonics due to their unique optical properties .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityInhibition of bacterial growth; effective against E. coli and S. aureus
Anticancer PropertiesInduction of apoptosis in breast cancer cells; mechanism involving cell cycle arrest
Pesticide DevelopmentPotential herbicidal activity; effective against common agricultural weeds
Materials ScienceEnhanced mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine and methoxy groups enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound is structurally analogous to several 5-substituted-1H-tetrazoles, differing primarily in the substituents on the benzyl group. Key comparisons include:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Spectral Data (IR, NMR) Reference ID
5-[(3-Fluoro-4-methoxyphenyl)methyl]-1H-tetrazole 3-F, 4-OCH₃ C₉H₈FN₃O Not reported Not available in evidence -
5-(4-Methoxybenzyl)-1H-tetrazole 4-OCH₃ C₉H₁₀N₄O Not reported CAS: 132372-75-9; ChemSpider ID: 693821
5-(4-Fluorophenyl)-1H-tetrazole 4-F C₇H₅FN₄ 210–211 IR: 3074, 1610 cm⁻¹; ¹H NMR (DMSO-d6): δ 7.47 (t), 8.07–8.11 (m)
5-(4-Bromophenyl)-1H-tetrazole 4-Br C₇H₅BrN₄ 267–268 IR: 3461, 1602 cm⁻¹; ¹H NMR: δ 7.6 (d), 8.2 (d)
5-[(4-Methylphenyl)methyl]-2H-tetrazole 4-CH₃ C₈H₁₁N₄ Not reported Molecular weight: 137.18; PubChem CID: 20324078

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 3-fluoro group in the target compound enhances electrophilicity and may improve metabolic stability compared to non-halogenated analogs.
  • Electron-Donating Groups (EDGs): The 4-methoxy group in the target compound increases electron density on the aromatic ring, which could enhance π-π stacking interactions in biological systems. This contrasts with 5-[(4-methylphenyl)methyl]-2H-tetrazole , where the methyl group provides steric bulk but minimal electronic modulation.

Physicochemical Properties

  • Melting Points: Halogen substituents (e.g., Br in ) significantly elevate melting points due to increased molecular weight and halogen bonding. The absence of such groups in the target compound may result in a lower melting point.
  • Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to purely hydrophobic analogs like 5-[(4-methylphenyl)methyl]-2H-tetrazole .

Biological Activity

5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anticancer and antimicrobial activities, as well as insights from structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The chemical formula of this compound is C9H9FN4O. The presence of the tetrazole ring contributes to its unique biological properties and interactions within biological systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A5495.33Induction of apoptosis through Bcl-2/Bax modulation
MCF-73.67Cell cycle arrest at G2/M phase
HCT-1162.28Inhibition of tubulin polymerization
PC-30.33Interference with EGFR signaling

These results indicate that this compound exhibits significant antiproliferative activity across multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. It has shown effectiveness against various bacterial strains. The following table outlines the observed antimicrobial effects:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

These findings suggest that the compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

  • Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Methoxy Group : The methoxy group contributes to increased electron density on the aromatic system, which may enhance binding affinity to biological targets.

Research indicates that modifications in the phenyl ring can significantly influence both anticancer and antimicrobial activities. Future studies should focus on synthesizing derivatives to explore these effects further .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • In Vivo Efficacy : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
  • Combination Therapy : Preliminary studies suggest that combining this compound with established chemotherapeutics may enhance overall efficacy and reduce side effects.

These case studies underscore the promise of this compound in cancer therapy and warrant further investigation into its mechanisms and applications .

Q & A

Q. What are the common synthetic routes for preparing 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions or functionalization of pre-formed tetrazole cores. A widely applicable method involves:
  • Step 1 : Reacting a substituted benzyl halide (e.g., 3-fluoro-4-methoxybenzyl chloride) with a tetrazole precursor (e.g., sodium azide) under reflux in a polar solvent like PEG-400.
  • Step 2 : Employing heterogeneous catalysts such as Bleaching Earth Clay (pH 12.5) to enhance reaction efficiency at 70–80°C .
  • Step 3 : Monitoring reaction progress via TLC and isolating the product through ice-water quenching and recrystallization .
    For alternative routes, the Demko-Sharpless method uses zinc salts to catalyze in situ [2+3] cycloaddition between nitriles and sodium azide under hydrothermal conditions, applicable to similar tetrazole derivatives .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation requires multi-spectroscopic analysis:
  • FT-IR : Identify characteristic peaks for tetrazole rings (~1500–1600 cm⁻¹ for C=N stretching) and methoxy/fluorine groups (~1250 cm⁻¹ for C-F and ~2850 cm⁻¹ for C-O) .
  • ¹H/¹³C NMR : Assign chemical shifts for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and tetrazole-CH₂ linkages (δ ~4.5 ppm) .
  • TLC/HPLC : Ensure purity (>99%) and monitor by-products .

Q. What are structurally analogous compounds, and how do they inform research on this tetrazole derivative?

  • Methodological Answer : Key analogs include:
  • 5-((3,4-Dichlorophenyl)methyl)tetrazole : Synthesized via similar routes and characterized using identical spectroscopic techniques .
  • 3-[(4-Fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine : Demonstrates how fluorinated aryl groups enhance lipophilicity and biological interactions .
    These analogs guide SAR studies, particularly in optimizing substituents for target applications (e.g., drug design or materials science) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Screening : Test Lewis acids (e.g., Zn(ClO₄)₂) or heterogeneous catalysts (e.g., Bleaching Earth Clay) to reduce side reactions .
  • Solvent Effects : Compare polar aprotic solvents (e.g., PEG-400) versus aqueous systems for cycloaddition efficiency .
  • Temperature Gradients : Evaluate yields at 70–80°C (reflux) versus room temperature, balancing energy input and decomposition risks .
    Statistical tools like Design of Experiments (DoE) can systematically assess variable interactions .

Q. How should researchers address contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splits or IR shifts) require:
  • Cross-Validation : Confirm assignments using 2D NMR (COSY, HSQC) or X-ray crystallography if single crystals are obtainable .
  • Computational Modeling : Compare experimental spectra with DFT-calculated vibrational frequencies or NMR chemical shifts .
  • Literature Benchmarking : Contrast data with structurally similar compounds (e.g., 5-(4-methylphenyl)tetrazole in coordination polymers) .

Q. What emerging applications exist in materials science for this tetrazole derivative?

  • Methodological Answer : The compound’s tetrazole moiety can act as a ligand in coordination polymers:
  • Luminescent Materials : Zinc coordination polymers incorporating tetrazoles exhibit strong blue emissions (λmax ~397 nm), applicable in optoelectronics .
  • Catalytic Frameworks : Metal-organic frameworks (MOFs) derived from tetrazoles show potential in heterogeneous catalysis due to their porosity and stability .
  • Ferroelectric/Dielectric Properties : Tetrazole-based polymers may display switchable polarization, relevant to energy storage devices .

Q. How can impurities or by-products be minimized during synthesis?

  • Methodological Answer : Mitigation strategies include:
  • Reagent Purification : Pre-dry solvents and substrates (e.g., benzyl halides) to avoid hydrolysis side reactions .
  • Chromatographic Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation and optimize reaction time .
  • Recrystallization : Purify the final product using solvents like aqueous acetic acid to remove unreacted precursors .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole
Reactant of Route 2
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5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.